molecular formula C13H14ClN3O4S B14971602 ethyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate

ethyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate

Cat. No.: B14971602
M. Wt: 343.79 g/mol
InChI Key: MPCGSFURBQNADA-UHFFFAOYSA-N
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Description

Ethyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, a sulfamoyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate typically involves the reaction of 5-chloro-2-methylbenzenesulfonamide with ethyl 3-aminocrotonate under appropriate conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(5-chloro-2-methylphenyl)-3-phenyl-1H-pyrazole-4-carboxylate
  • Ethyl 1-(2,3-dimethylphenyl)-4-phenyl-1H-pyrazole-3-carboxylate
  • Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate

Uniqueness

Ethyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. This differentiates it from other pyrazole derivatives and makes it a valuable compound for various research applications.

Properties

Molecular Formula

C13H14ClN3O4S

Molecular Weight

343.79 g/mol

IUPAC Name

ethyl 5-[(5-chloro-2-methylphenyl)sulfamoyl]-1H-pyrazole-3-carboxylate

InChI

InChI=1S/C13H14ClN3O4S/c1-3-21-13(18)11-7-12(16-15-11)22(19,20)17-10-6-9(14)5-4-8(10)2/h4-7,17H,3H2,1-2H3,(H,15,16)

InChI Key

MPCGSFURBQNADA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC(=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)C

Origin of Product

United States

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